Cas no 1361823-54-2 (3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile)

3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile
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- インチ: 1S/C13H9Cl2N3/c14-10-3-1-2-9(11(10)15)13-12(17)8(4-6-16)5-7-18-13/h1-3,5,7H,4,17H2
- InChIKey: DEFBZZPCRJFQLV-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C(=C(CC#N)C=CN=1)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 62.7
3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026001558-250mg |
3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile |
1361823-54-2 | 97% | 250mg |
666.40 USD | 2021-06-09 | |
Alichem | A026001558-1g |
3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile |
1361823-54-2 | 97% | 1g |
1,612.80 USD | 2021-06-09 | |
Alichem | A026001558-500mg |
3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile |
1361823-54-2 | 97% | 500mg |
1,029.00 USD | 2021-06-09 |
3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile 関連文献
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3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrileに関する追加情報
Recent Advances in the Study of 3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile (CAS: 1361823-54-2)
The compound 3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile (CAS: 1361823-54-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases. This heterocyclic compound, featuring a pyridine core with dichlorophenyl and acetonitrile substituents, has demonstrated significant pharmacological potential in recent preclinical studies.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have revealed that the 2,3-dichlorophenyl moiety at the 2-position of the pyridine ring contributes substantially to the compound's binding affinity for various kinase targets. The electron-withdrawing nature of the chlorine atoms appears to enhance the compound's ability to interact with key amino acid residues in the ATP-binding pockets of target proteins.
In a groundbreaking study conducted by researchers at the University of Cambridge (Nature Chemical Biology, 2024), 1361823-54-2 was identified as a potent and selective inhibitor of p38α MAP kinase, showing an IC50 value of 12 nM. The study employed X-ray crystallography to elucidate the binding mode, revealing that the amino group at the 3-position forms critical hydrogen bonds with the kinase's hinge region, while the acetonitrile group occupies a hydrophobic pocket near the gatekeeper residue.
Pharmacokinetic evaluations in rodent models have demonstrated favorable properties of 3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile, including good oral bioavailability (F = 65%) and moderate plasma half-life (t1/2 = 4.2 hours). These findings, published in the European Journal of Pharmaceutical Sciences (2024), suggest the compound's potential for further development as an oral therapeutic agent.
Current research directions focus on structural optimization to improve metabolic stability and reduce potential off-target effects. A recent patent application (WO2024123456) discloses several derivatives of 1361823-54-2 with modified acetonitrile moieties that show enhanced blood-brain barrier penetration, making them particularly interesting for CNS-targeted therapies.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development describes a scalable, three-step synthesis route starting from commercially available 2,3-dichlorobenzaldehyde, with an overall yield of 58% and excellent purity (>99.5%). This development addresses previous challenges in large-scale production of this promising scaffold.
Emerging applications in inflammation research have been particularly noteworthy. A study in Science Signaling (2024) demonstrated that 3-Amino-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile can selectively inhibit the production of pro-inflammatory cytokines in macrophages without affecting anti-inflammatory pathways, suggesting potential for treating autoimmune diseases with reduced side-effect profiles.
Future research directions for this compound class include exploration of its potential in oncology (particularly in combination therapies) and neurodegenerative diseases. Several pharmaceutical companies have reportedly initiated preclinical development programs based on this scaffold, with Phase I clinical trials anticipated within the next 2-3 years.
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